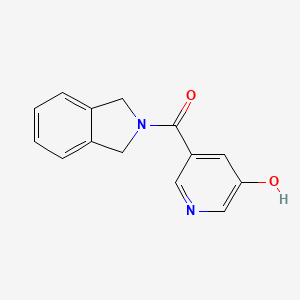

(5-Hydroxypyridin-3-yl)(isoindolin-2-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(5-Hydroxypyridin-3-yl)(isoindolin-2-yl)methanone” is a chemical compound with the molecular formula C14H12N2O2. It is a type of aromatic ketone, which are important pharmaceutical intermediates .

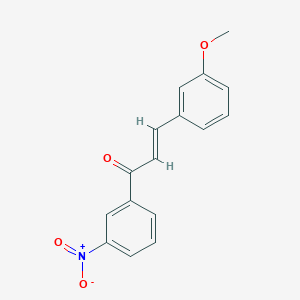

Synthesis Analysis

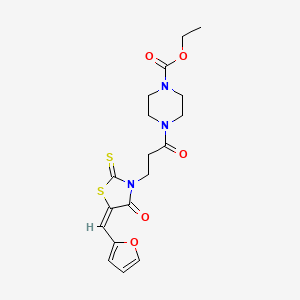

The synthesis of aromatic ketones, such as “(5-Hydroxypyridin-3-yl)(isoindolin-2-yl)methanone”, has gained extensive attention in recent years . Transition metals catalyze the oxidation of Csp3-H for the synthesis of aromatic ketones . An efficient copper-catalyzed synthesis of pyridin-2-yl-methanones from pyridin-2-yl-methanes through a direct Csp3-H oxidation approach with water under mild conditions has been described .Molecular Structure Analysis

The molecular structure of “(5-Hydroxypyridin-3-yl)(isoindolin-2-yl)methanone” includes a pyridine ring attached to an isoindoline ring via a methanone group.Chemical Reactions Analysis

In the synthesis of aromatic ketones like “(5-Hydroxypyridin-3-yl)(isoindolin-2-yl)methanone”, transition metals catalyze the oxidation of Csp3-H . Pyridin-2-yl-methanes with aromatic rings undergo the reaction well to obtain the corresponding products in moderate to good yields .Aplicaciones Científicas De Investigación

Metalloenzyme Inhibition

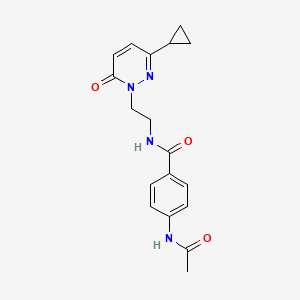

HOPO derivatives are known to inhibit metalloenzymes by chelating the metal ions that are essential for the enzyme’s activity. This property is particularly useful in designing drugs that target metalloenzymes involved in disease processes. For instance, inhibitors of HIV integrase strand transfer inhibitors (INSTI) like dolutegravir, bictegravir, and cabotegravir contain a HOPO structural motif designed to coordinate magnesium ions and prevent integration of viral DNA .

Iron Chelation Therapy

HOPOs have been used as iron chelators in the treatment of conditions like thalassemia. The first marketed drug with a HOPO scaffold, deferiprone, was approved in 1999 for this purpose. The high binding affinity of HOPOs towards iron (III) makes them effective in managing iron overload diseases .

Antiviral Drug Design

The chelating ability of HOPOs is also exploited in antiviral drug design. By binding to metal ions required by viral enzymes, HOPOs can inhibit the replication of viruses. This approach has been used in the development of drugs against HIV and is being investigated for other viral infections .

Antibiotics and Antimicrobial Agents

HOPOs exhibit antimicrobial activity and have been developed into antibiotics. Their ability to bind to metal ions can disrupt the metabolic processes of bacteria, making them a potent option for treating bacterial infections .

Anticancer Agents

Research has shown that HOPOs can be used to develop anticancer drugs. Their metal-binding properties can be utilized to disrupt the metal ion homeostasis in cancer cells, leading to apoptosis or the inhibition of cancer cell proliferation .

MRI Contrast Agents

HOPO complexes with certain metals like gadolinium (Gd) act as magnetic resonance imaging (MRI) contrast agents. These complexes can improve the quality of MRI scans by enhancing the contrast of images, which is crucial for accurate diagnosis .

Propiedades

IUPAC Name |

1,3-dihydroisoindol-2-yl-(5-hydroxypyridin-3-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2/c17-13-5-12(6-15-7-13)14(18)16-8-10-3-1-2-4-11(10)9-16/h1-7,17H,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXZKRKFDCZGBJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2CN1C(=O)C3=CC(=CN=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Hydroxypyridin-3-yl)(isoindolin-2-yl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(4-chlorophenoxy)methyl]-N-(4-methoxyphenyl)furan-2-carboxamide](/img/structure/B2996738.png)

![N-(5-(allylthio)-1,3,4-thiadiazol-2-yl)-4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamide](/img/structure/B2996742.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methylbenzenesulfonamide](/img/structure/B2996745.png)

![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]acetamide](/img/structure/B2996746.png)

![2-(1-(phenylsulfonyl)piperidin-4-yl)-1H-benzo[d]imidazole](/img/structure/B2996747.png)

![8-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-propan-2-ylpurine-2,6-dione](/img/structure/B2996749.png)

![3-(1-(2-(1H-pyrazol-1-yl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2996751.png)

![3-[4-(Prop-2-yn-1-yl)piperazine-1-carbonyl]-1,4-dihydroquinolin-4-one](/img/structure/B2996757.png)